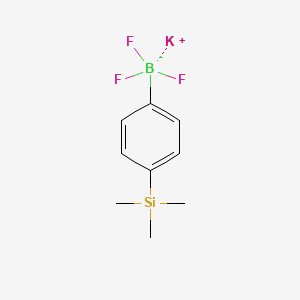
Potassium trifluoro(4-(trimethylsilyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide typically involves the reaction of 4-(trimethylsilyl)phenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, borohydrides, and various substituted boron compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is widely used in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, making it essential for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used as a labeling reagent for the detection of biomolecules. Its stability and reactivity make it suitable for tagging proteins and nucleic acids.
Medicine
In medicine, potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide is explored for its potential in drug development. It serves as a building block for the synthesis of boron-containing drugs, which have shown promise in treating various diseases.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide involves its ability to form stable complexes with various substrates. The trifluoroborate group acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This interaction is crucial in cross-coupling reactions, where the compound serves as a catalyst or reagent to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-(trimethylsilyl)phenyl]boranuide stands out due to the presence of the trimethylsilyl group, which imparts unique steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its counterparts. Additionally, its stability under various conditions makes it a preferred choice in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H13BF3KSi |
|---|---|
Poids moléculaire |
256.19 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-trimethylsilylphenyl)boranuide |
InChI |
InChI=1S/C9H13BF3Si.K/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13;/h4-7H,1-3H3;/q-1;+1 |
Clé InChI |
WWXQWLRROYBNAW-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)[Si](C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


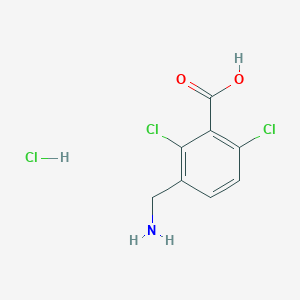
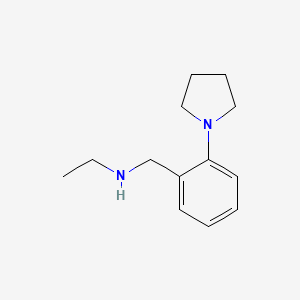


![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)
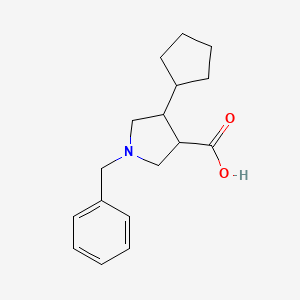

![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487964.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
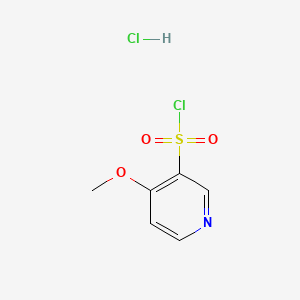
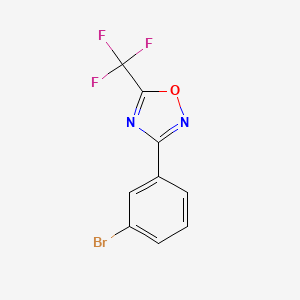
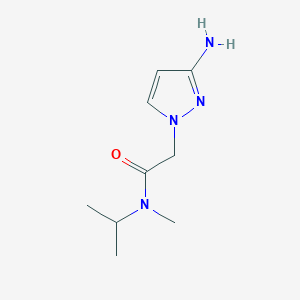
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)
